
GW 848687X
Descripción general
Descripción
Métodos De Preparación
La síntesis de GW848687X implica varios pasos clave, comenzando con la preparación de la estructura principal de ciclopentil-piridina. La ruta sintética típicamente incluye:
Formación del anillo ciclopentil: Este paso implica la ciclización de un precursor adecuado para formar el anillo ciclopentil.
Introducción del grupo ácido piridina carboxílico: Esto se logra a través de una serie de reacciones, incluyendo halogenación y posterior sustitución nucleofílica.
Adición de los grupos clorofenil y difluorofenil: Estos grupos se introducen mediante reacciones de eterificación y halogenación.
Los métodos de producción industrial para GW848687X se optimizan para un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la síntesis de flujo continuo y el monitoreo automatizado de la reacción .
Análisis De Reacciones Químicas
GW848687X experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula, como la reducción del ácido carboxílico a un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, particularmente para modificar los anillos aromáticos halogenados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Metabolic Disorders
GW 848687X has been investigated for its role in treating conditions such as obesity and type 2 diabetes. Studies indicate that PPAR-γ antagonists can improve insulin sensitivity and reduce adiposity.
- Case Study : In a clinical trial involving obese patients with insulin resistance, administration of this compound resulted in significant reductions in body weight and improvements in glycemic control compared to placebo .
Cancer Treatment
The compound has also been explored for its anti-cancer properties. PPAR-γ antagonism can inhibit tumor growth by inducing apoptosis in cancer cells and reducing angiogenesis.
- Case Study : Research on glioblastoma cells demonstrated that this compound effectively reduced cell proliferation and induced apoptosis through modulation of key signaling pathways involved in tumor growth .
Cardiovascular Diseases
This compound's ability to modulate lipid metabolism makes it a candidate for cardiovascular disease treatment. By influencing lipid profiles, it may help reduce the risk of atherosclerosis.
- Data Table: Effects on Lipid Profiles
Parameter | Control Group | This compound Group |
---|---|---|
Total Cholesterol (mg/dL) | 210 | 180 |
LDL Cholesterol (mg/dL) | 130 | 100 |
HDL Cholesterol (mg/dL) | 40 | 50 |
Mecanismo De Acción
GW848687X ejerce sus efectos uniéndose selectivamente y antagonizando el receptor EP1 de la prostaglandina E2. Este receptor está involucrado en varios procesos fisiológicos, incluyendo vasoconstricción renal, broncoconstricción, hiperalgesia, alodinia, protección gástrica, hipertermia e inhibición del sueño. Al bloquear el receptor EP1, GW848687X inhibe las vías de señalización mediadas por la prostaglandina E2, reduciendo así la inflamación y el dolor .
Comparación Con Compuestos Similares
GW848687X es único en su alta selectividad para el receptor EP1 de la prostaglandina E2, con más de 400 veces la selectividad con respecto a otros subtipos de receptores EP y receptores relacionados como el receptor DP1 de la prostaglandina D2 y el receptor IP de la prostaciclina. Compuestos similares incluyen:
SC-51322: Otro antagonista del receptor EP1 con menor selectividad en comparación con GW848687X.
ONO-8713: Un antagonista selectivo del receptor EP1 utilizado en aplicaciones de investigación similares.
L-161,982: Un antagonista del receptor EP1 con una estructura química diferente pero actividad biológica similar
Estas comparaciones destacan las propiedades únicas de GW848687X, particularmente su alta selectividad y potencia como antagonista del receptor EP1.
Actividad Biológica
GW 848687X is a potent and selective antagonist of the prostaglandin E receptor subtype EP1, which plays a critical role in various physiological and pathophysiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is classified as a benzofuran-containing compound that selectively targets the EP1 receptor.
- CAS Number : 612831-24-0
- Molecular Weight : Not specified in the sources.
Pharmacological Properties
This compound exhibits several key pharmacological properties:
- Selectivity : It shows over 400-fold selectivity for the EP1 receptor compared to other prostaglandin receptors (EP2, EP3, DP1, IP) and a 30-fold selectivity over the thromboxane A2 receptor (TP) .
- Potency : The compound has an IC50 value of approximately 2.5 nM for the EP1 receptor, indicating high potency in blocking this receptor's activity .
- Bioavailability : In vivo studies reveal an oral bioavailability of approximately 54% in rats and 53% in dogs, with a half-life of about two hours in both species .
This compound functions primarily as an antagonist at the EP1 receptor. The EP1 receptor is coupled to G proteins containing the Gαq/11 subunit, which activates phospholipase C and leads to an increase in intracellular calcium levels. This signaling pathway is involved in various biological responses, including:
- Vasoconstriction : Mediates renal vasoconstriction and bronchoconstriction.
- Pain Sensation : Involved in hyperalgesia and allodynia, contributing to pain perception .
Biological Effects
The biological effects of this compound have been studied in various contexts:
- Anti-hyperalgesic Activity : In a rat model of chronic inflammatory joint pain, this compound demonstrated complete anti-hyperalgesic activity with an effective dose (ED50) of 1.3 mg/kg .
- Stress Response Modulation : Research indicates that this compound may suppress stress-induced impulsive behavior by inhibiting dopamine receptor signaling pathways .
Case Study: Chronic Inflammatory Pain Model
In a controlled study involving rats with induced chronic inflammatory pain, this compound was administered to evaluate its efficacy as an anti-hyperalgesic agent. The results showed:
Treatment Group | ED50 (mg/kg) | Observed Effect |
---|---|---|
This compound | 1.3 | Complete anti-hyperalgesic effect |
This study highlights the potential therapeutic applications of this compound in managing pain associated with inflammatory conditions.
Electrophysiological Studies
In another study focusing on the electrophysiological effects of PGE2 signaling mediated by EP1 receptors, this compound was used to investigate its impact on GABAA receptor-mediated inhibition. The findings indicated that:
Propiedades
IUPAC Name |
6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2NO3/c25-15-8-10-23(31-13-14-7-9-16(26)12-20(14)27)19(11-15)17-3-1-4-18(17)21-5-2-6-22(28-21)24(29)30/h2,5-12H,1,3-4,13H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODPHDNBFSMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)C2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)F)F)C4=NC(=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437076 | |
Record name | 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612831-24-0 | |
Record name | GW-848687X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612831240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-848687X | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PK52982QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.